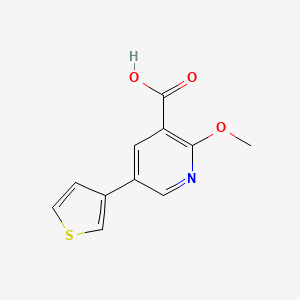
2-Amino-5-(2-methylphenyl)isonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(2-methylphenyl)isonicotinic acid, or AMPIN, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of isonicotinic acid, a natural product of the shikimic acid pathway. AMPIN has been used as a reagent in enzymatic assays, as a building block to synthesize novel compounds, and as a potential therapeutic agent. It has been studied for its potential to modulate the activity of enzymes, receptors, and other proteins, and has been found to have a variety of biochemical and physiological effects.
科学研究应用
AMPIN has been used as a reagent in enzymatic assays, as a building block to synthesize novel compounds, and as a potential therapeutic agent. It has been used in studies of enzyme kinetics, to measure enzyme activities, and to study the effects of inhibitors on enzyme activities. It has also been used in studies of receptor-ligand interactions, to measure the affinity of ligands for receptors, and to study the effects of ligands on receptor activity. Additionally, it has been used to study protein-protein interactions, to measure the affinity of proteins for each other, and to study the effects of protein interactions on cellular processes.
作用机制
AMPIN is a ligand that binds to the active sites of enzymes and other proteins, modulating their activity. It has been found to interact with the active sites of enzymes and receptors, and to affect their activity by either activating or inhibiting their activity. It has also been found to interact with other proteins, such as transcription factors, and to affect their activity by either activating or inhibiting their activity.
Biochemical and Physiological Effects
AMPIN has been found to have a variety of biochemical and physiological effects. It has been found to affect the activity of enzymes, receptors, and other proteins, and to modulate their activity. It has also been found to affect cellular processes, such as gene expression, cell proliferation, and cell differentiation. Additionally, it has been found to affect the metabolism of drugs, hormones, and other molecules, and to modulate their activity.
实验室实验的优点和局限性
AMPIN has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and has a relatively low toxicity. Additionally, it is relatively stable and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. It has a relatively low solubility in water, and is not very soluble in organic solvents. Additionally, it can be difficult to purify, and can be difficult to quantify accurately.
未来方向
The future directions for research involving AMPIN are numerous. One potential direction is to further investigate the effects of AMPIN on enzyme and receptor activity. Additionally, further research could be conducted to investigate the effects of AMPIN on cellular processes, such as gene expression, cell proliferation, and cell differentiation. Additionally, further research could be conducted to investigate the effects of AMPIN on the metabolism of drugs, hormones, and other molecules. Finally, further research could be conducted to investigate the potential therapeutic applications of AMPIN.
合成方法
AMPIN can be synthesized from isonicotinic acid by a two-step process. The first step involves the conversion of isonicotinic acid to 2-methyl-5-nitroisonicotinic acid by reaction with methylmagnesium iodide in the presence of a base. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as sodium borohydride. The resulting product is AMPIN.
属性
IUPAC Name |
2-amino-5-(2-methylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-4-2-3-5-9(8)11-7-15-12(14)6-10(11)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGXGNFUUKAYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(C=C2C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686915 |
Source


|
| Record name | 2-Amino-5-(2-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(2-methylphenyl)pyridine-4-carboxylic acid | |
CAS RN |
1261962-03-1 |
Source


|
| Record name | 2-Amino-5-(2-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














